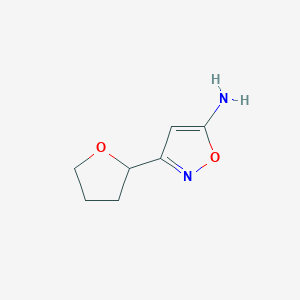

3-(Oxolan-2-yl)-1,2-oxazol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(oxolan-2-yl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h4,6H,1-3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFARASGGGSPBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NOC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization of Heterocyclic Compounds in Organic Synthesis and Chemical Biology

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring system, are fundamental to the fabric of life and the advancement of chemical sciences. mdpi.comnih.gov Their prevalence is evident in a vast array of biologically crucial molecules, including nucleic acids (DNA and RNA), vitamins, and hemoglobin. thieme-connect.com In the realm of organic synthesis, heterocycles serve as versatile scaffolds and reactive intermediates for the construction of complex molecular architectures. nih.gov Their unique electronic and steric properties, conferred by the presence of heteroatoms like nitrogen, oxygen, and sulfur, allow for a diverse range of chemical transformations and interactions with biological targets. mdpi.com This makes them indispensable tools in drug discovery and development, with a significant portion of pharmaceuticals on the market containing at least one heterocyclic ring. thieme-connect.comijcrt.org

Significance of Oxazole and Isoxazole Scaffolds in Chemical Research

Among the five-membered heterocyclic compounds, oxazoles and their isomers, isoxazoles, hold a prominent position. The isoxazole (B147169) ring, characterized by adjacent nitrogen and oxygen atoms, is a key pharmacophore found in numerous biologically active compounds. ijcrt.orgnih.govresearchgate.net This scaffold is associated with a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective effects. ijcrt.orgnih.gov The presence of the isoxazole moiety can enhance the biological properties of natural products and contribute to the development of potent new drug candidates. researchgate.net The stability of the isoxazole ring, coupled with its ability to participate in various chemical reactions, makes it an attractive component in the design of novel therapeutics. nih.gov

The synthesis of isoxazoles is a well-explored area of organic chemistry, with 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes or alkenes being a cornerstone methodology. nih.govnih.govnih.gov The regioselectivity of these reactions is a critical aspect, often influencing the final substitution pattern of the isoxazole ring and, consequently, its biological activity. acs.orgthieme-connect.com

Unique Structural Features of 3 Oxolan 2 Yl 1,2 Oxazol 5 Amine for Chemical Investigation

The chemical intrigue of 3-(Oxolan-2-yl)-1,2-oxazol-5-amine lies in the specific combination of its constituent parts: a 5-amino-isoxazole core substituted at the 3-position with an oxolane (tetrahydrofuran) ring.

The 5-amino-isoxazole moiety is a particularly valuable structural motif. The amino group at the C5 position can act as a hydrogen bond donor and a site for further functionalization, enabling the molecule to interact with biological targets or to be elaborated into more complex structures. rsc.org The synthesis of 5-aminoisoxazoles can be achieved through various routes, including the reaction of β-ketonitriles with hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines. nih.govthieme-connect.comdoi.org The regioselective synthesis of either the 3-amino or 5-amino isomer is often a challenge, with reaction conditions such as pH and temperature playing a crucial role. thieme-connect.com

The oxolane (tetrahydrofuran) ring at the C3 position introduces several key features. Tetrahydrofuran (B95107) moieties are prevalent in a wide range of natural products and bioactive molecules, often contributing to improved physicochemical properties such as hydrophilicity and metabolic stability. nih.govresearchgate.net The oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, further influencing the molecule's interaction with biological macromolecules. nih.gov The stereochemistry of the oxolane ring can also play a significant role in determining biological activity.

The juxtaposition of the electron-donating amino group and the potentially chiral, polar oxolane ring on the isoxazole (B147169) scaffold creates a molecule with a unique three-dimensional structure and electronic distribution, making it a compelling candidate for investigation in medicinal chemistry and materials science.

Overview of Research Trajectories for Novel Heterocyclic Amines

The exploration of novel heterocyclic amines like 3-(Oxolan-2-yl)-1,2-oxazol-5-amine is driven by several key research trajectories. A primary focus is the development of new therapeutic agents. Given the broad biological activities associated with both isoxazole (B147169) and tetrahydrofuran (B95107) motifs, this compound and its derivatives are logical candidates for screening against a variety of diseases, including cancer, infectious diseases, and inflammatory disorders. nih.govmdpi.com

Another significant research direction is the use of such compounds as versatile building blocks in organic synthesis. The reactive amino group and the potential for functionalization of both the isoxazole and oxolane rings allow for the construction of diverse molecular libraries for high-throughput screening. rsc.org Furthermore, the unique electronic properties of these molecules may find applications in the development of novel functional materials.

Future research will likely focus on the development of efficient and stereoselective synthetic routes to access This compound and its analogues. Elucidation of the structure-activity relationships (SAR) through systematic modification of the core structure will be crucial for optimizing its biological activity. researchgate.net Mechanistic studies to understand how this molecule interacts with biological targets will also be a key area of investigation.

An in-depth exploration of the synthetic methodologies for the notable chemical entity this compound and its related oxazole (B20620) analogs reveals a rich field of heterocyclic chemistry. The construction of the core 1,2-oxazole (isoxazole) ring is a pivotal aspect of its synthesis, with derivatization strategies offering pathways to a diverse range of functionalized molecules.

Computational and Theoretical Investigations of 3 Oxolan 2 Yl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels, which govern the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. semanticscholar.orgdergipark.org.tr For a molecule like 3-(Oxolan-2-yl)-1,2-oxazol-5-amine, a common approach involves geometry optimization using a functional such as B3LYP combined with a basis set like 6-311G(d,p). semanticscholar.orgresearchgate.net This process finds the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles.

The optimization of this compound would reveal the precise spatial arrangement of its atoms. Key parameters include the planarity of the 1,2-oxazole ring and the orientation of the substituent oxolane ring relative to the heterocyclic core. The calculated geometric parameters from DFT studies are typically in good agreement with experimental data obtained from techniques like X-ray crystallography. dergipark.org.trresearchgate.net The stability of the molecule is confirmed by ensuring that the optimized structure corresponds to a true energy minimum, which is verified by the absence of imaginary frequencies in a vibrational frequency calculation.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations Note: The following data is representative of typical DFT calculation results for similar heterocyclic structures and serves as an illustrative example.

| Parameter | Atoms Involved | Predicted Value (DFT B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Length | O1-N2 (isoxazole) | 1.41 Å |

| Bond Length | N2-C3 (isoxazole) | 1.31 Å |

| Bond Length | C3-C4 (isoxazole) | 1.43 Å |

| Bond Length | C4-C5 (isoxazole) | 1.37 Å |

| Bond Length | C5-O1 (isoxazole) | 1.35 Å |

| Bond Length | C5-N (amino) | 1.36 Å |

| Bond Angle | O1-N2-C3 | 109.5° |

| Bond Angle | N2-C3-C4 | 112.0° |

| Bond Angle | C4-C5-N (amino) | 128.5° |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity. aimspress.com The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. aimspress.com

From the energies of the HOMO and LUMO, several important electronic descriptors can be calculated: researchgate.netnih.gov

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / η

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -χ

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors quantify the molecule's resistance to change in its electron distribution and its tendency to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-amino group and the isoxazole (B147169) ring, while the LUMO would be distributed across the heterocyclic ring system.

Table 2: Predicted Frontier Orbital Energies and Electronic Descriptors for this compound Note: The following data is representative and serves as an illustrative example based on calculations of similar molecules.

| Descriptor | Symbol | Formula | Predicted Value |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.8 eV |

| LUMO Energy | ELUMO | - | -1.2 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.6 eV |

| Chemical Hardness | η | (I - A) / 2 | 2.3 eV |

| Chemical Softness | S | 1 / η | 0.43 eV⁻¹ |

| Chemical Potential | μ | -(I + A) / 2 | -3.5 eV |

| Electrophilicity Index | ω | μ² / (2η) | 2.66 eV |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack.

Blue regions indicate areas of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green regions represent areas of neutral potential.

For this compound, the MEP surface would show the most negative potential (red) concentrated around the nitrogen atom of the amino group and the oxygen and nitrogen atoms of the 1,2-oxazole ring, as these are the most electronegative centers. semanticscholar.org The most positive potential (blue) would be located on the hydrogen atoms of the amino group, indicating their acidic character and potential for hydrogen bonding. This analysis helps to rationalize the molecule's intermolecular interactions and preferred sites of reaction. nih.gov

Aromaticity Assessment of the 1,2-Oxazole Ring System

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing both an oxygen and a nitrogen atom. wikipedia.org While it possesses a cyclic, planar structure with 6 π-electrons (one from each of the three carbons, one from the nitrogen, and a lone pair from the oxygen), its aromatic character is considered to be relatively low. slideshare.nettaylorandfrancis.com This reduced aromaticity is attributed to the high electronegativity of the adjacent oxygen and nitrogen atoms, which causes an uneven distribution of π-electron density and incomplete delocalization compared to rings like benzene (B151609) or even other heterocycles like thiazole. wikipedia.orgtaylorandfrancis.com

The low aromaticity of the 1,2-oxazole ring is a defining feature of its chemistry. researchgate.net It imparts a higher "dienic" character, making the ring susceptible to reactions that involve ring-opening, such as rearrangements and cycloaddition reactions. taylorandfrancis.com The weak O-N bond is a point of lability, often breaking under thermal, photochemical, or reductive conditions. researchgate.net Therefore, while possessing some aromatic stability, the 1,2-oxazole core in this compound is more reactive than more traditionally aromatic systems.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Routes

Computational chemistry can model the entire course of a chemical reaction, providing a detailed understanding of the mechanism. For the synthesis of this compound, a likely synthetic route involves the transformation of a precursor containing a nitrile group. nih.gov

Reaction pathway modeling would investigate the energetics of this process. By calculating the energy of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. Transition State (TS) analysis is particularly important; it involves locating the highest energy point along the reaction coordinate, which represents the energy barrier (activation energy) that must be overcome for the reaction to proceed. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes. By comparing the activation energies of different possible pathways, computational chemists can predict which reaction mechanism is most favorable under a given set of conditions, guiding the optimization of synthetic protocols.

Molecular Dynamics Simulations for Conformational Landscapes of the Oxolane Substituent

While quantum chemical calculations typically focus on a single, static, minimum-energy structure, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are used to study this flexibility over time. lanl.gov For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the oxolane (tetrahydrofuran) substituent.

In Silico Studies of Molecular Interactions

In silico studies are pivotal in elucidating the potential molecular interactions of a compound, offering insights into its mechanism of action and guiding the design of more potent and selective analogues.

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding mode and affinity of a ligand. The methodology for docking simulations of this compound would typically involve the following steps:

Preparation of the Receptor Structure: A high-resolution three-dimensional structure of the target protein is obtained, often from crystallographic data. The structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning partial charges.

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation. This involves defining rotatable bonds to allow for conformational flexibility during the docking process.

Docking Algorithm and Scoring Function: A docking program, such as AutoDock or Glide, is used to systematically explore the conformational space of the ligand within the active site of the receptor. A scoring function is then employed to estimate the binding affinity for each generated pose, predicting the most favorable binding mode. The choice of algorithm and scoring function is critical for the accuracy of the prediction. For instance, a study on thieno[3,2-b]pyrrole-5-carboxamide derivatives utilized a 3D-QSAR model based on docking poses to explore structure-activity relationships. nih.gov

A hypothetical docking simulation of this compound with a target protein might yield results as summarized in the interactive table below.

| Parameter | Value |

| Docking Software | Glide (Schrödinger) |

| Target Protein | Example Kinase A |

| Binding Site Definition | Grid generated around co-crystallized ligand |

| Predicted Binding Energy | -8.5 kcal/mol |

| Key Interacting Residues | ASP86, LYS20, TYR84, LEU83 |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions |

This table presents hypothetical data for illustrative purposes.

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of compound libraries to identify new potential lead structures.

The process for this compound would be as follows:

Feature Identification: Based on the structure of this compound and its putative interactions from docking studies, key pharmacophoric features are identified. These could include hydrogen bond donors (the amine group), hydrogen bond acceptors (the oxazole (B20620) and oxolane oxygen atoms), and hydrophobic regions (the oxolane ring).

Model Generation: A pharmacophore model is generated, representing the spatial arrangement of these features. For instance, a 3D-QSAR pharmacophore model for 1,2,4-triazole (B32235) bearing compounds identified hydrogen bond donors, aromatic rings, and hydrophobic features as crucial for activity. nih.gov

Virtual Screening: The generated pharmacophore model is used to screen large databases of chemical compounds to find molecules that match the defined features and spatial constraints. This allows for the rapid identification of diverse structures that are likely to be active at the target of interest, facilitating the design of novel analogues. A study on sigma(1) receptor ligands successfully used a 3D pharmacophore model to design a second generation of high-affinity ligands. nih.gov

An example of a pharmacophore model derived from this compound is detailed below.

| Feature | Number of Points | Location |

| Hydrogen Bond Donor | 1 | Amine (NH2) group |

| Hydrogen Bond Acceptor | 2 | Oxazole nitrogen and oxolane oxygen |

| Hydrophobic Center | 1 | Center of the oxolane ring |

| Exclusion Volume | 3 | Regions of steric hindrance |

This table presents a hypothetical pharmacophore model for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Oxazole-Amine Derivatives (focusing on computational methodologies)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. The primary goal of QSAR is to develop a predictive model that can be used to estimate the activity of newly designed compounds.

The development of a QSAR model for a series of oxazole-amine derivatives, including this compound, would follow these computational steps:

Data Set Preparation: A dataset of oxazole-amine derivatives with experimentally determined biological activities (e.g., IC50 values) is compiled. This dataset is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the calculated descriptors with the biological activity. For example, a study on antileishmanial oxazole and oxadiazole derivatives employed 2D- and 4D-QSAR strategies to develop predictive models. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation with the test set. A robust QSAR model for triazole-bearing compounds was validated by assessing its root mean square error (RMSE), Q2, and Pearson-r values. nih.gov

A hypothetical QSAR model for a series of oxazole-amine derivatives might be represented by the following equation and statistical parameters.

Hypothetical QSAR Equation: pIC50 = 0.75 * (LogP) - 0.23 * (Molecular Weight) + 1.5 * (H-Bond Donors) + 2.1

| Statistical Parameter | Value |

| Correlation Coefficient (R²) | 0.92 |

| Cross-validated R² (Q²) | 0.85 |

| Standard Deviation (SD) | 0.15 |

| F-statistic | 120.5 |

This table and equation present hypothetical QSAR data for illustrative purposes.

This comprehensive in silico approach, combining docking, pharmacophore modeling, and QSAR, provides a powerful strategy for understanding the molecular basis of action of this compound and for the rational design of new, potentially more effective, therapeutic agents.

Synthesis and Exploration of 3 Oxolan 2 Yl 1,2 Oxazol 5 Amine Derivatives and Analogues

Design Principles for Modifying the Oxazole (B20620) Ring

Modification of the isoxazole (B147169) ring is a key strategy for modulating the physicochemical and biological properties of the parent compound. Design principles primarily revolve around the introduction of various substituents at the C4 position and, to a lesser extent, transformations involving the ring itself.

The synthesis of isoxazoles often involves the [3+2] cycloaddition of a nitrile oxide with an alkyne or an enamine. rsc.orgorganic-chemistry.org This fundamental approach allows for the introduction of diversity at the C5 position. For a pre-formed 3-(oxolan-2-yl)-1,2-oxazol-5-amine, further modification typically targets the C4 position, which is amenable to electrophilic substitution reactions.

Key design modifications include:

Halogenation: Introduction of halogens (Cl, Br, I) at the C4 position can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov

Nitration and Amination: Electrophilic nitration can introduce a nitro group at C4, which can subsequently be reduced to an amino group, providing a new site for derivatization.

Knoevenagel Condensation: For related isoxazol-5(4H)-ones, the C4 position is highly reactive and can undergo Knoevenagel condensation with various aldehydes to introduce a diverse range of substituted benzylidene groups. mdpi.com While the 5-amino group alters this reactivity, related condensations can be envisaged.

Cyclization: The isoxazole ring can be annulated to other ring systems. For example, appropriately functionalized isoxazoles can be used to construct fused systems like isoxazolo[4,5-b]pyridines. rsc.org

The choice of modification is guided by the desired structure-activity relationship (SAR). For instance, introducing bulky or electron-withdrawing groups at C4 can significantly alter the electronic distribution of the ring and its interaction with biological targets. dundee.ac.uk

Table 1: Synthetic Strategies for Isoxazole Ring Modification

| Modification Strategy | Reagents and Conditions | Position | Purpose |

| Cycloaddition | Nitrile Oxides + Alkynes/Enamines | C4, C5 | Primary synthesis, introduction of initial diversity rsc.org |

| Halogenation | N-Halosuccinimides (NCS, NBS) | C4 | Introduction of a synthetic handle for cross-coupling nih.gov |

| Condensation | Aldehydes, base or catalyst | C4 | Introduction of arylmethylidene substituents mdpi.com |

| Ring Annulation | Intramolecular cyclization of functionalized isoxazoles | Fused | Creation of novel polycyclic heterocyclic systems rsc.org |

Design Principles for Modifying the Oxolane Substituent

The oxolane (tetrahydrofuran) ring at the C3 position offers numerous opportunities for modification, which can influence the compound's stereochemistry, solubility, and metabolic stability. The design principles focus on introducing substituents onto the tetrahydrofuran (B95107) ring or altering the ring's core structure.

The synthesis of substituted tetrahydrofurans can be approached in several ways. One common method involves the cyclization of 1,4-diols. researchgate.net For the target molecule, this would imply starting with a modified 1,4-diol precursor before the formation of the isoxazole ring.

Key design modifications for the oxolane moiety include:

Introduction of Substituents: Alkyl, aryl, or functional groups can be introduced at positions 3, 4, or 5 of the oxolane ring. This can be achieved by using appropriately substituted precursors in the synthesis.

Fluorination: The introduction of fluorine atoms can enhance metabolic stability and alter binding affinities.

Ring Opening/Closing: The oxolane ring can be opened under certain conditions to yield a linear chain, which can then be re-cyclized to form different ring sizes or isomers.

Stereochemical Control: As the C2 of the oxolane is a chiral center, stereoselective synthesis is crucial for preparing enantiomerically pure compounds, which is discussed in more detail in section 6.4.

These modifications allow for a systematic exploration of the space around the isoxazole core, enabling fine-tuning of the molecule's properties.

Synthesis of Aminated Derivatives at Other Ring Positions

While the parent compound is aminated at the C5 position, the synthesis of isomers with an amino group at other positions, such as C4, is a valuable strategy for exploring the SAR. The synthesis of 4-aminoisoxazoles or N-functionalized derivatives of the existing 5-amino group expands the chemical diversity.

Synthesis of 4-Aminoisoxazoles: A common route to 4-aminoisoxazoles involves the reaction of 2-arylhydrazono-3-oxonitriles with hydroxylamine (B1172632). nih.gov Alternatively, a nitro group can be introduced at the C4 position of the isoxazole ring via electrophilic nitration, followed by reduction to the amine.

Functionalization of the 5-Amino Group: The existing 5-amino group is a nucleophilic center and can be readily acylated, alkylated, or used in the formation of ureas and sulfonamides. This allows for the introduction of a wide variety of substituents to probe interactions with biological targets. For example, reductive amination with aldehydes can introduce N-alkyl groups. rsc.org

The regioselectivity of amination or other substitutions is often controlled by the reaction conditions, such as pH and temperature. organic-chemistry.org

Stereoselective Synthesis of Chiral Derivatives

The attachment of the oxolane ring at its C2 position to the C3 of the isoxazole ring creates a chiral center. Therefore, this compound exists as a pair of enantiomers. The biological activity of chiral molecules often resides in only one of the enantiomers, making stereoselective synthesis a critical aspect of development.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer in high purity. Key approaches include:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor. For the oxolane portion, this could involve using a chiral 1,4-diol derived from natural products.

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming step, such as the cyclization to form the tetrahydrofuran ring. researchgate.net

Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two.

Diastereomeric Resolution: Reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can be separated by physical methods like crystallization or chromatography, followed by removal of the chiral auxiliary.

A bioinspired stereoselective synthesis of chiral 2,5-diaryl-3,4-dimethyltetrahydrofurans from chiral 1,4-diarylbutane-1,4-diols has been reported, which proceeds with high stereoselectivity. researchgate.net Such principles could be adapted for the synthesis of enantiomerically pure 3-(oxolan-2-yl) precursors.

Development of Deuterium-Labeled Analogues for Mechanistic Studies

Deuterium-labeled compounds are invaluable tools for elucidating reaction mechanisms and studying the metabolism of molecules. acs.org The replacement of a hydrogen atom with its heavier isotope, deuterium (B1214612), does not significantly alter the molecule's geometry but can have a profound effect on the rate of reactions involving the cleavage of the carbon-deuterium (C-D) bond (the kinetic isotope effect). acs.org

The synthesis of deuterium-labeled this compound can be achieved by several methods:

Labeling the Oxolane Ring: The tetrahydrofuran ring can be deuterated using catalytic methods. For instance, furan (B31954) rings can be saturated over a Pd/C catalyst with deuterium gas (D2) to produce deuterated tetrahydrofurans. nih.gov Commercially available deuterated THF (d8-THF) can also be used as a starting material or solvent. wikipedia.org

Labeling the Isoxazole Ring: Direct hydrogen-isotope exchange (HIE) on the isoxazole ring can be performed under various conditions. Raney nickel has been shown to be an effective catalyst for deuterium labeling of a wide range of nitrogen-containing heterocycles using D2O as the deuterium source. chemrxiv.orgchemrxiv.org

Using Labeled Precursors: Incorporating deuterium at specific positions can be achieved by using deuterated starting materials in the total synthesis of the molecule. nih.govnih.gov For example, using a deuterated precursor for the nitrile oxide or the alkyne in a [3+2] cycloaddition would result in a specifically labeled isoxazole.

These labeled analogues can be used in mass spectrometry-based studies to track metabolic pathways and in kinetic studies to probe reaction mechanisms. researchgate.netresearchgate.netresearchgate.net

Table 2: Methods for Deuterium Labeling

| Labeling Method | Deuterium Source | Target Position | Notes |

| Catalytic Hydrogenation | D₂ gas | Oxolane Ring | Saturation of a furan precursor with D₂ over Pd/C nih.gov |

| Hydrogen Isotope Exchange (HIE) | D₂O | Isoxazole/Oxolane C-H bonds | Catalyzed by Raney Nickel or other transition metals chemrxiv.orgchemrxiv.org |

| Labeled Precursor Synthesis | Deuterated starting materials | Specific positions | Allows for precise placement of deuterium atoms nih.govnih.gov |

Comparative Studies of Structure-Reactivity Relationships with Analogous Heterocycles (e.g., Thiazoles, Pyrazoles)

To understand the unique contribution of the isoxazole ring to the properties of the molecule, it is informative to synthesize and study analogous compounds where the isoxazole is replaced by other five-membered heterocycles like pyrazoles or thiazoles. These studies help to delineate the role of the heteroatoms and the ring's electronic nature.

Isoxazoles vs. Pyrazoles: Isoxazoles and pyrazoles are isomers, differing in the position of the nitrogen and oxygen/nitrogen atoms. Isoxazole is considered a slightly π-deficient ring, while 1H-pyrazole is slightly π-excessive. This electronic difference can lead to significant variations in chemical reactivity, stability, and biological activity. nih.gov For example, in a study of potent enzyme inhibitors, replacing an N-hydroxyformamidine moiety with an isoxazole or pyrazole (B372694) ring led to derivatives with improved stability while maintaining potent activity. nih.gov In another study, both diaryl-isoxazole and diaryl-pyrazole derivatives showed promise as anticancer agents, indicating that both scaffolds can be valuable. acs.org The pyrazole nitrogen can also act as a hydrogen bond donor, a feature absent in the isoxazole oxygen, which can lead to different binding interactions. dundee.ac.uk

Isoxazoles vs. Thiazoles: Thiazoles, containing a sulfur atom instead of an oxygen, also present a different electronic and steric profile. The larger size of the sulfur atom and its ability to participate in different types of bonding can lead to distinct structure-activity relationships.

Comparative studies often involve synthesizing a series of analogues where only the heterocyclic core is varied and then evaluating them in the same biological assays or physicochemical tests. This systematic approach provides clear insights into the importance of the specific heterocycle for the desired activity. nih.gov

Table 3: Comparison of Heterocyclic Analogues

| Heterocycle | Key Features | Impact on Properties |

| Isoxazole | N-O bond, π-deficient character | Specific electronic properties, acts as H-bond acceptor nih.gov |

| Pyrazole | N-N bond, π-excessive character, H-bond donor (N-H) | Different reactivity, potential for H-bond donation, improved stability dundee.ac.uknih.gov |

| Thiazole | Contains sulfur atom | Larger heteroatom, different steric and electronic profile |

Potential Applications in Chemical Science and Technology Non Clinical

3-(Oxolan-2-yl)-1,2-oxazol-5-amine as a Synthetic Intermediate for Complex Molecules

The structural components of this compound make it a valuable building block in organic synthesis. The amine group on the oxazole (B20620) ring can be readily functionalized, and the oxazole ring itself can participate in various cycloaddition and ring-opening reactions, providing pathways to more complex molecular architectures. The tetrahydrofuran (B95107) ring also offers sites for chemical modification. While specific examples of its use as a synthetic intermediate are not extensively documented in publicly available literature, the principles of heterocyclic chemistry suggest its potential in the construction of novel compounds. The reactivity of the aminooxazole core is central to its utility.

Exploration in Materials Science

The unique photophysical and electronic properties that can be engineered into oxazole-containing compounds make them attractive for materials science applications.

Oxazole derivatives are known to form the core of some fluorescent dyes. nih.gov The development of new fluorescent probes is an active area of research, with applications in bioimaging and chemical sensing. nih.govnih.gov For instance, a new oxazolone (B7731731) derivative, 4-{N,N-bis[2-phenyl-4-benzylidene-1,3-oxazol-5(4H)-one]amino}benzaldehyde (PB3), has been synthesized and investigated as a fluorescent dye. nih.gov This compound exhibits a large Stokes' shift, high fluorescence quantum yield, and a long fluorescence lifetime, making it a promising alternative to commercial probes for cellular labeling. nih.gov While research on this compound as a fluorescent probe is not specifically detailed, its oxazole core suggests a potential starting point for the design of novel fluorophores. The tetrahydrofuran substituent could be modified to tune the probe's solubility and targeting properties.

Poly(2-oxazolines) (POx) are a class of polymers with a repeating unit that is isomeric to N-acylated polyethyleneimine, giving them a polyamide-like structure. researchgate.net They are synthesized via cationic ring-opening polymerization (CROP) of 2-oxazoline monomers. nih.gov This method allows for the creation of well-defined polymers with controlled molecular weights and low dispersity. researchgate.netnih.gov The properties of POx can be tuned by varying the side-chain substituent on the 2-oxazoline monomer, leading to a wide range of materials from hydrophilic to hydrophobic and with various functional groups. researchgate.net

The amine functionality in this compound presents an interesting possibility for incorporation into or as an initiator for polymer chains. Polymers with amine groups are valuable for their ability to be conjugated with other molecules. rsc.org While the direct polymerization of this specific compound into a POx analog has not been reported, the chemistry of POx provides a framework for how such a monomer could be utilized. For example, protected amine-functional initiators are used to synthesize α-amine telechelic poly(2-ethyl-2-oxazoline)s, which are polymers with an amine group at one end. rsc.org

Table 1: Properties and Applications of Poly(2-oxazolines) (POx)

| Property | Description | Potential Relevance of this compound |

| Synthesis | Cationic Ring-Opening Polymerization (CROP) of 2-oxazoline monomers. nih.gov | The oxazole ring could potentially be modified to create a polymerizable monomer. |

| Tunable Properties | Side-chain modifications allow for control over hydrophilicity, thermosensitivity, and functionality. researchgate.net | The tetrahydrofuran and amine groups offer sites for modification to influence polymer properties. |

| Biocompatibility | Generally considered biocompatible and used in biomedical applications. nih.gov | Amine-functionalized polymers are of interest for bioconjugation. rsc.org |

| Low Dispersity | CROP allows for the synthesis of polymers with well-defined molecular weights and narrow molar mass distributions. researchgate.net | Could potentially be used as a functional initiator or terminator in CROP. |

Role in Catalyst Development or Ligand Design

The nitrogen and oxygen atoms within the this compound structure provide potential coordination sites for metal ions, making it a candidate for ligand design in catalysis. Oxazoline-containing ligands, such as phosphinooxazolines (PHOX), are well-established in asymmetric catalysis. nih.gov These bidentate ligands, where a chiral oxazoline (B21484) moiety is combined with a phosphine (B1218219) group, are effective in a wide range of enantioselective transformations. nih.gov

Similarly, N,P-ligands based on thiazole, imidazole, and oxazoline have been successfully used in palladium-catalyzed cycloisomerization reactions. researchgate.net The design of new ligands is crucial for advancing catalytic methods. While there is no specific literature on the use of this compound as a ligand, its structure suggests that it could be modified to create novel ligand scaffolds. For example, the amine group could be functionalized to introduce a phosphine or other coordinating group, creating a new bidentate or tridentate ligand.

Prebiotic Chemistry and the Formation of Aminooxazoles in Early Earth Scenarios

The study of prebiotic chemistry seeks to understand the chemical origins of life on Earth. confex.comnasa.gov A central question is how the essential building blocks of life, such as amino acids and nucleotides, could have formed from simpler molecules under early Earth conditions. confex.comnih.gov It is widely believed that life arose from a "warm little pond" containing a variety of organic compounds. nih.gov

Aminooxazoles are considered to be key intermediates in some proposed pathways for the prebiotic synthesis of ribonucleotides. The formation of these molecules from simple precursors like cyanoacetylene (B89716) and urea (B33335) is a critical area of investigation. oup.com While this compound itself has not been identified as a prebiotic molecule, its core aminooxazole structure is highly relevant to this field of study. Research into the formation of aminooxazoles helps to constrain the possible environments and chemical pathways that could have led to the emergence of life. nasa.gov

Application as Molecular Tools in Biological Systems (e.g., for enzyme inhibition studies in vitro, without clinical context)

The oxazole and benzoxazole (B165842) moieties are present in a variety of biologically active compounds, including some with enzyme inhibitory activity. nih.govnih.gov For example, derivatives of 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine have been identified as inhibitors of G-protein-coupled receptor kinases (GRKs). nih.gov

The compound this compound could serve as a scaffold for the design of new molecular probes to study enzyme function in vitro. The amine group can be readily modified to attach different functional groups, allowing for the exploration of structure-activity relationships. For instance, new oxazole derivatives have been synthesized and screened for their antimicrobial and antiproliferative activities against various cell lines. nih.gov While these studies often have a clinical goal, the initial screening and characterization of these compounds as molecular tools to understand biological processes are fundamental non-clinical applications.

Modulation of Bacterial Quorum Sensing Mechanisms (excluding clinical or safety aspects)

While research into the specific compound this compound and its direct effects on bacterial quorum sensing is limited in publicly available scientific literature, the broader class of isoxazole (B147169) derivatives has been a subject of investigation for their potential to interfere with bacterial communication. uni.lunih.gov Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as virulence factor production and biofilm formation, by releasing and detecting small signaling molecules. nih.govnih.govfrontiersin.org Disrupting these signaling pathways, a strategy known as quorum quenching, is a significant area of non-clinical research aimed at controlling bacterial populations without traditional bactericidal or bacteriostatic action. nih.gov

The fundamental structure of this compound, containing an isoxazole ring, is recognized as a valuable scaffold in medicinal chemistry. nih.gov Isoxazole derivatives have been synthesized and evaluated for a range of biological activities, including the modulation of immune responses and anti-inflammatory effects. nih.gov The interest in these compounds often stems from their ability to act as bioisosteres of other chemical groups, potentially mimicking or blocking the natural ligands of bacterial receptors. nih.gov

Research in the field of quorum quenching often focuses on the N-acyl-homoserine lactone (AHL) signaling system, which is prevalent in many Gram-negative bacteria. nih.govfrontiersin.org These systems are critical for the pathogenicity of organisms like Pseudomonas aeruginosa and for processes such as bioluminescence in Vibrio fischeri. nih.gov The development of synthetic ligands that can either antagonize or agonize the AHL receptors (members of the LuxR family) is a primary goal. nih.gov For instance, studies have shown that modifications to the N-acyl chain or the homoserine lactone ring of AHLs can convert an activating signal into an inhibitory one. nih.gov

While direct evidence for this compound is not available, the exploration of various heterocyclic compounds, including those with structures analogous to isoxazoles, has identified molecules capable of down-regulating QS-controlled genes. nih.gov The general approach involves screening compound libraries for their ability to inhibit QS-regulated phenotypes, such as the production of the pigment violacein (B1683560) in Chromobacterium violaceum or elastase in P. aeruginosa. nih.govmdpi.com Compounds that show activity are then typically studied further to determine their specific molecular targets within the QS cascade.

Table 1: Investigated Compound

| Compound Name | Molecular Formula | Structure |

| This compound | C₇H₁₀N₂O₂ | Structure data not available for display |

Table 2: Key Quorum Sensing Systems and Associated Bacteria

| Quorum Sensing System | Signaling Molecule Type | Example Bacteria | Regulated Processes |

| LasI/LasR | N-acyl-homoserine lactone (AHL) | Pseudomonas aeruginosa | Biofilm formation, virulence factor production nih.govfrontiersin.org |

| LuxI/LuxR | N-acyl-homoserine lactone (AHL) | Vibrio fischeri | Bioluminescence nih.govfrontiersin.org |

| TraI/TraR | N-acyl-homoserine lactone (AHL) | Agrobacterium tumefaciens | Plasmid conjugation nih.gov |

| AI-2 System | Furanosyl borate (B1201080) diester | Various Gram-negative and Gram-positive bacteria | Interspecies communication, biofilm formation nih.govfrontiersin.org |

Future Research Directions for 3 Oxolan 2 Yl 1,2 Oxazol 5 Amine

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign methods for synthesizing 3-(Oxolan-2-yl)-1,2-oxazol-5-amine and its derivatives is a primary research goal. While classical methods for isoxazole (B147169) synthesis exist, future efforts should focus on modern, sustainable approaches.

Key research objectives include:

Green Chemistry Approaches: Exploring synthetic strategies that align with the principles of green chemistry is crucial. qub.ac.uk This includes the use of non-toxic, reusable catalysts, and environmentally friendly solvents. qub.ac.uknih.gov For instance, the application of deep eutectic solvents like a potassium carbonate/glycerol mixture has proven effective in the multicomponent synthesis of other 5-amino-isoxazole derivatives and could be adapted for this target molecule. nih.gov

Catalytic Systems: Investigating novel catalytic systems can lead to more efficient and selective syntheses. Calcium-catalyzed methods, for example, have been successfully used for the rapid and high-yielding synthesis of other 5-aminooxazoles, offering a sustainable alternative to precious metal catalysts. qub.ac.uknih.gov

One-Pot Syntheses: Designing one-pot reaction sequences, such as the 1,3-dipolar cycloaddition of nitrile oxides to α-cyanoenamines, can provide regioselective access to 5-aminoisoxazoles, potentially streamlining the synthesis of the target compound. nih.govmdpi.com

| Synthesis Strategy | Potential Advantages | Relevant Catalyst/Solvent Examples |

| Green Multicomponent Reactions | High atom economy, reduced waste, use of safe solvents. nih.gov | K2CO3/Glycerol nih.gov |

| Calcium-Catalyzed Cyclization | Use of earth-abundant metal, rapid reaction times, high yields. qub.ac.uknih.gov | Ca(NTf2)2 qub.ac.uknih.gov |

| One-Pot Cycloaddition | High regioselectivity, reduced purification steps. nih.govmdpi.com | In situ generation of nitrile oxides. mdpi.com |

In-depth Mechanistic Studies of Under-explored Reactions

A thorough understanding of the reactivity of this compound is essential for its application as a versatile building block. Future research should focus on elucidating the mechanisms of its key transformations.

Areas for investigation include:

Chemoselectivity: The 5-aminoisoxazole core can exhibit diverse reactivity. For example, its reactions with α-diazocarbonyl compounds can be directed towards either Wolff rearrangement or N-H insertion products by carefully selecting the reaction conditions. nih.gov Mechanistic studies would provide insights into controlling this chemoselectivity.

Ring-Opening Reactions: The isoxazole ring is susceptible to cleavage under certain conditions, which can be a synthetically useful transformation. eurekaselect.comnih.gov Understanding the factors that govern the stability and ring-opening of the 3-(oxolan-2-yl)-substituted isoxazole ring is a key research area.

Functionalization Reactions: Exploring the functionalization of both the isoxazole and oxolane rings through reactions like electrophilic aromatic substitution, C-H activation, and nucleophilic substitution will expand the synthetic utility of the parent compound. researchgate.net

Advanced Chiroptical Spectroscopy for Chirality Assessment

The presence of a stereocenter at the 2-position of the oxolane ring makes the study of its chiroptical properties essential. Advanced spectroscopic techniques, coupled with theoretical calculations, can provide detailed insights into the molecule's three-dimensional structure.

Future research in this area should involve:

Vibrational and Electronic Circular Dichroism (VCD/ECD): These techniques are highly sensitive to the absolute configuration and conformation of chiral molecules. mdpi.com Applying VCD and ECD to enantiomerically pure samples of this compound would allow for unambiguous assignment of its stereochemistry.

Computational Modeling: Theoretical calculations, such as Density Functional Theory (DFT), are crucial for interpreting experimental chiroptical spectra. mdpi.com By simulating the VCD and ECD spectra of different conformers, a detailed understanding of the structure-property relationships can be achieved.

Correlation with Solid-State Structure: Comparing the chiroptical data from solution-state measurements with single-crystal X-ray diffraction data would provide a comprehensive picture of the molecule's stereochemical features in different phases.

Exploration of Solid-State Properties and Polymorphism

The arrangement of molecules in the solid state significantly influences their physical and chemical properties. A systematic investigation into the crystal engineering of this compound could reveal novel polymorphs with distinct characteristics.

Key research directions include:

Crystallization Screening: A comprehensive screening of crystallization conditions (e.g., different solvents, temperatures, and techniques) should be performed to identify and characterize different polymorphic forms.

Structural Analysis: Single-crystal and powder X-ray diffraction techniques will be essential for determining the crystal structures of any identified polymorphs and understanding the intermolecular interactions (e.g., hydrogen bonding, π-π stacking) that govern their formation.

Physicochemical Characterization: The thermal stability, solubility, and mechanical properties of each polymorphic form should be thoroughly investigated to assess their potential for various applications.

Integration into Multicomponent Reaction Cascades

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. rsc.org The structural features of this compound make it an ideal candidate for use in such reactions.

Future research should explore:

Novel MCRs: Designing new MCRs that incorporate this compound as a key building block could lead to the rapid synthesis of diverse and complex heterocyclic scaffolds. researchgate.net

Library Synthesis: Utilizing this compound in MCRs would facilitate the creation of libraries of novel molecules for screening in various applications, including drug discovery and materials science.

Tandem and Domino Reactions: Investigating the potential for this molecule to participate in tandem or domino reaction sequences, where multiple bond-forming events occur in a single operation, would further enhance its synthetic value.

Computational Prediction of Novel Reactivity and Functionalization Pathways

Computational chemistry offers a powerful means to predict and understand the chemical behavior of molecules. In silico studies can guide experimental work by identifying promising reaction pathways and potential new functionalities.

Future computational research should focus on:

Reactivity Mapping: Using methods like DFT to calculate electrostatic potential maps and frontier molecular orbitals can help predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new functionalization strategies. rsc.org

Reaction Mechanism Simulation: Simulating the energy profiles of potential reactions can provide insights into their feasibility and help to optimize reaction conditions. rsc.org This can be particularly useful for understanding the regioselectivity and stereoselectivity of complex transformations.

Prediction of Properties: Computational methods can be used to predict a range of properties for new, hypothetical derivatives of this compound, including their electronic, optical, and chiroptical properties, thus prioritizing synthetic targets. researchgate.net

Expanding the Scope of Non-clinical Applications in Chemical and Material Sciences

Beyond its potential in medicinal chemistry, the unique structure of this compound suggests a range of applications in chemical and materials science.

Potential areas for exploration include:

Novel Polymers and Materials: The bifunctional nature of the molecule (amine and heterocyclic core) makes it a candidate for incorporation into novel polymers. The chiral oxolane unit could impart unique chiroptical properties to these materials. smolecule.com

Ligand Design for Catalysis: The nitrogen atoms in the isoxazole ring and the amino group could act as coordination sites for metal ions, suggesting its use as a chiral ligand in asymmetric catalysis.

Functional Dyes and Probes: The isoxazole core is a component of some photochromic and fluorescent molecules. eurekaselect.com By appropriate functionalization, this compound could be developed into novel dyes, sensors, or probes for various analytical applications. eurekaselect.com

| Application Area | Potential Role of this compound | Desired Properties |

| Materials Science | Monomer for chiral polymers. smolecule.com | Chiroptical activity, thermal stability. |

| Asymmetric Catalysis | Chiral ligand for metal catalysts. | High enantioselectivity, catalyst stability. |

| Functional Dyes | Core scaffold for photochromic or fluorescent probes. eurekaselect.com | High quantum yield, sensitivity to specific analytes. eurekaselect.com |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(Oxolan-2-yl)-1,2-oxazol-5-amine with high purity?

- Answer : The synthesis typically involves cyclocondensation of appropriate precursors (e.g., oxolane-substituted nitriles or carbonyl derivatives) under reflux conditions. To achieve ≥95% purity, use recrystallization in polar aprotic solvents (e.g., ethyl acetate or acetonitrile) or silica-gel column chromatography with gradients of dichloromethane/methanol .

- Key Data :

| Parameter | Condition |

|---|---|

| Solvent System (Column) | DCM:MeOH (95:5 to 85:15 gradient) |

| Recrystallization Solvent | Ethyl acetate |

Q. How can the molecular structure of this compound be confirmed experimentally?

- Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Assign peaks for oxolane (δ ~4.5–3.5 ppm) and oxazole (δ ~8.5–6.5 ppm) protons.

- X-ray Crystallography : Refine structures using SHELXL or SIR97 to resolve bond lengths and angles.

- IR Spectroscopy : Confirm amine (-NH₂) stretches at ~3300–3500 cm⁻¹ and oxazole C=N at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement data for this compound derivatives be resolved?

- Answer : Contradictions often arise from disordered oxolane or oxazole moieties. Strategies include:

- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning .

- Hydrogen-Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify supramolecular motifs that stabilize the crystal lattice .

Q. What strategies optimize the hydrogen-bonding network in co-crystals of this compound?

- Answer : Co-crystallize with complementary hydrogen-bond donors/acceptors (e.g., carboxylic acids or pyridine derivatives). Analyze motifs using graph set notation (e.g., R₂²(8) rings) and validate via ORTEP-3 visualization .

- Key Interaction : The oxazole -NH₂ group often forms N–H···O/N bonds with co-formers, enhancing lattice stability .

Q. How can bioactivity assays for this compound derivatives be designed to evaluate anticancer potential?

- Answer :

- In Vitro Assays : Use MTT or SRB assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.

- Selectivity Testing : Compare cytotoxicity in non-cancerous cells (e.g., HEK-293) .

- Molecular Docking : Screen against targets like topoisomerase II or EGFR using AutoDock Vina .

Q. What computational methods predict structure-activity relationships (SAR) for oxazole-amine derivatives?

- Answer :

- QSAR Modeling : Use Gaussian or NWChem to calculate electronic parameters (HOMO-LUMO, dipole moments).

- Pharmacophore Mapping : Identify critical moieties (e.g., oxazole’s electron-deficient ring) using Schrödinger .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.